molecular formula C9H9NO4 B13131926 (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol

(5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol

Cat. No.: B13131926
M. Wt: 195.17 g/mol
InChI Key: YSPXEMVSOVGWDL-UHFFFAOYSA-N
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Description

(5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This particular compound is characterized by the presence of a nitro group at the 5-position and a methanol group at the 2-position of the dihydrobenzofuran ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol typically involves the nitration of 2,3-dihydrobenzofuran followed by the introduction of a methanol group. One common method is the nitration of 2,3-dihydrobenzofuran using a mixture of concentrated nitric acid and sulfuric acid. The resulting nitro compound is then subjected to a reduction reaction to introduce the methanol group .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The compound may also inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function .

Comparison with Similar Compounds

Uniqueness: (5-Nitro-2,3-dihydrobenzofuran-2-yl)methanol is unique due to the presence of both the nitro and methanol groups, which confer distinct chemical reactivity and biological activities.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

195.17 g/mol

IUPAC Name

(5-nitro-2,3-dihydro-1-benzofuran-2-yl)methanol

InChI

InChI=1S/C9H9NO4/c11-5-8-4-6-3-7(10(12)13)1-2-9(6)14-8/h1-3,8,11H,4-5H2

InChI Key

YSPXEMVSOVGWDL-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=C1C=C(C=C2)[N+](=O)[O-])CO

Origin of Product

United States

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